N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide
Overview
Description
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide is a chemical compound with the molecular formula C13H15F6N3O3S2 and a molecular weight of 439.4 g/mol . This compound is known for its unique structural features, including the presence of trifluoromethyl groups and a sulphonyl moiety attached to a methionyl hydrazide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulphonyl chloride with L-methionyl hydrazide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of trifluoromethyl groups with other functional groups .
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide involves its interaction with specific molecular targets. The trifluoromethyl groups and sulphonyl moiety play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modify proteins through covalent attachment, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionine
- N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionine methyl ester
Uniqueness
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity compared to its analogs. The presence of the hydrazide group allows for additional interactions and reactions that are not possible with the methionine or methionine methyl ester derivatives .
Properties
IUPAC Name |
N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F6N3O3S2/c1-26-3-2-10(11(23)21-20)22-27(24,25)9-5-7(12(14,15)16)4-8(6-9)13(17,18)19/h4-6,10,22H,2-3,20H2,1H3,(H,21,23)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEIAYCCOIRYQN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NN)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NN)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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